![molecular formula C5H2ClN3S B086988 7-Chlorothiazolo[5,4-D]pyrimidine CAS No. 13316-12-6](/img/structure/B86988.png)

7-Chlorothiazolo[5,4-D]pyrimidine

Overview

Description

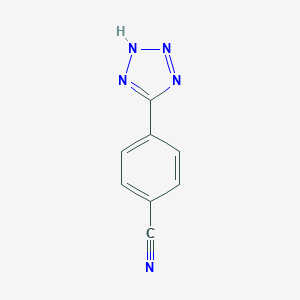

7-Chlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClN3S It is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring, with a chlorine atom at the 7th position

Mechanism of Action

Mode of Action

It is known that the compound has a potent and selective antagonistic effect on the trpv1 receptor . This receptor is involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli.

Biochemical Pathways

7-Chlorothiazolo[5,4-D]pyrimidine is known to inhibit the release of proinflammatory cytokines from sensory neurons . This suggests that it may affect the biochemical pathways involved in inflammation and pain perception.

Result of Action

This compound has been shown to have a potent and selective antagonistic effect on the TRPV1 receptor, which is involved in pain perception . By inhibiting the release of proinflammatory cytokines from sensory neurons, it may help to reduce inflammation and alleviate pain .

Biochemical Analysis

Biochemical Properties

It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of 7-Chlorothiazolo[5,4-D]pyrimidine on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

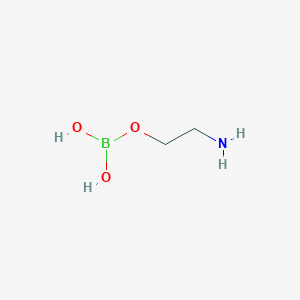

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with cyanogen bromide, followed by chlorination. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include substituted thiazolo[5,4-D]pyrimidines, sulfoxides, and sulfones, depending on the specific reaction conditions .

Scientific Research Applications

7-Chlorothiazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

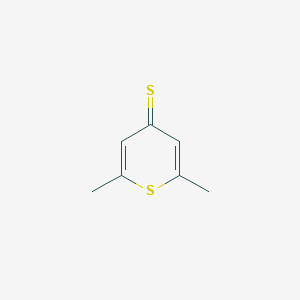

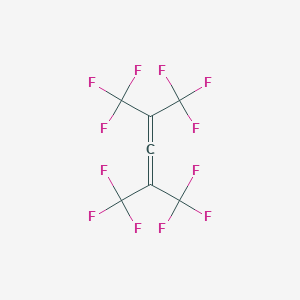

Comparison with Similar Compounds

Thiazolo[5,4-D]pyrimidine: Lacks the chlorine atom at the 7th position.

5,7-Dichlorothiazolo[5,4-D]pyrimidine: Contains an additional chlorine atom at the 5th position.

2-Methylthiazolo[5,4-D]pyrimidine: Substituted with a methyl group at the 2nd position.

Uniqueness: 7-Chlorothiazolo[5,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a TRPV1 antagonist and inhibit carbonic anhydrase II sets it apart from other similar compounds .

Properties

IUPAC Name |

7-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYFXAHDBRHZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294576 | |

| Record name | 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13316-12-6 | |

| Record name | 13316-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines described in the research?

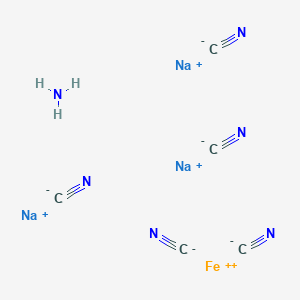

A1: The single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines using commercially available 4,6-dichloro-5-aminopyrimidine and various isothiocyanates presents several advantages []. Firstly, it streamlines the process, eliminating the need for multi-step reactions and intermediate isolations. Secondly, the reaction proceeds under mild conditions, enhancing its practicality and potentially reducing the formation of unwanted byproducts. Lastly, the method exhibits good to excellent yields, making it an efficient route for obtaining these valuable intermediates.

Q2: How can 7-chlorothiazolo[5,4-d]pyrimidine be further functionalized?

A2: this compound serves as a versatile intermediate for synthesizing various thiazolo[5,4-d]pyrimidine derivatives. The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions [, , ]. For example, reacting it with alkyl or aryl amines yields novel 2,7-diaminothiazolo[5,4-d]pyrimidines. Other nucleophiles, such as diethyl D,L-aspartate [] and D,L-mercaptosuccinic acid [], can also be employed to introduce different functionalities at the 7-position.

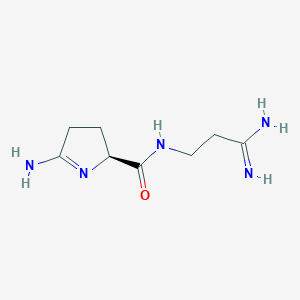

Q3: Has this compound been used in the synthesis of any biologically relevant molecules?

A3: Yes, researchers have utilized this compound to synthesize analogs of succinoadenine, a molecule with potential biological activity []. By reacting this compound with diethyl D,L-aspartate followed by hydrolysis, researchers synthesized a novel succinoadenine analog. This highlights the potential of this compound as a building block for developing new molecules with interesting biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.